Boc-eda-ET hcl

Übersicht

Beschreibung

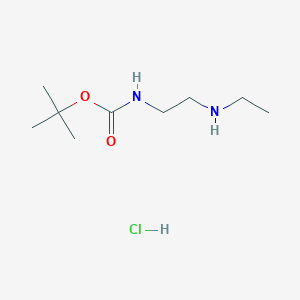

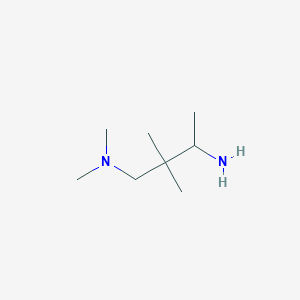

“Boc-eda-ET hcl” is also known as “N-Boc,N-ethyl-1,2-ethylenediamine.HCl”. It has a CAS Number of 1001020-32-1 and a molecular weight of 224.73 . It is used in the synthesis of Thyronamine derivatives and analogs .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .Molecular Structure Analysis

The IUPAC name of “Boc-eda-ET hcl” is “2-((tert-butoxycarbonyl)(ethyl)amino)ethan-1-aminium chloride” and its InChI Code is "1S/C9H20N2O2.ClH/c1-5-11(7-6-10)8(12)13-9(2,3)4;/h5-7,10H2,1-4H3;1H" .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . The use of simple solid Brønsted acid catalysts can achieve continuous N-Boc deprotection of amines . Using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines .Physical And Chemical Properties Analysis

“Boc-eda-ET hcl” is a clear colorless to very light yellow oily liquid . It has a density of 1.012 g/mL at 20 °C and a refractive index of n 20/D 1.458 . It is miscible with methanol and chloroform, and slightly miscible with water .Wissenschaftliche Forschungsanwendungen

Application 1: N-Boc Deprotection

- Summary of the Application : The Boc group is widely used as an amine-protecting group in multistep reactions in synthetic organic chemistry and peptide synthesis . The process of removing the Boc group, known as deprotection, has been a focus of research due to the environmental unsustainability of traditional methods .

- Methods of Application : An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This allows the deprotection of a wide variety of N-Boc derivatives .

- Results or Outcomes : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . The strategy has advantages in greening, simplicity, and short reaction times, making it a useful alternative to standard methods .

Application 2: BOC Protection of Amines

- Summary of the Application : The amine functionality is found in a broad range of biologically active molecules, and the protection of the amine functionality is important in their synthetic applications . The nitrogen-containing carbamate or BOC amine compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis .

- Methods of Application : A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .

- Results or Outcomes : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Application 3: Peptide Nucleic Acid Synthesis

- Summary of the Application : Peptide nucleic acids (PNAs) are an important class of DNA/RNA mimics that can hybridize complementary chains of nucleic acids with high affinity and specificity . Because of this property and their metabolic stability, PNAs have broad potential applications in different fields .

Application 4: Safety-Catch Protecting Group Strategy

- Summary of the Application : A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) has been developed . This strategy is based on a safety-catch protecting group scheme for the exocyclic nitrogen of the side-chain bases and the linker .

- Methods of Application : Sulfinyl (sulfoxide)-containing moieties are fully stable to the trifluoroacetic acid (TFA) used to remove the Boc group, but they can be reduced to the corresponding sulfide derivatives, which are labile in the presence of TFA . The efficiency of this novel synthetic strategy has been demonstrated in the synthesis of the PNA pentamer H–PNA (TATCT)–βAla–OH .

- Results or Outcomes : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Application 5: Environmentally Conscious In-Water Peptide Synthesis

- Summary of the Application : Seeking a more environmentally balanced method of peptide synthesis, researchers are focusing on developing organic solvent-free synthetic methods using water, an environmentally friendly solvent . The most common building blocks in current peptide synthesis are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents .

- Methods of Application : Researchers have reported a technique for solid-phase peptide synthesis in water that utilizes Fmoc-amino acids converted to water-dispersible nanoparticles . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .

- Results or Outcomes : This method is environmentally friendly and reduces the use of organic solvents, which ultimately undergo combustion for disposal .

Application 6: Dual Protection of Amino Functions Involving Boc

- Summary of the Application : In parallel with the work of Grieco et al. the present authors performed structure–activity studies on compounds containing pyrrole 2-carboxylic acid and, to avoid the formation of cyclic dimers, attempted to protect pyrrole nitrogens by Boc .

- Methods of Application : As the methods of Boc-protection of that time did not furnish the desired products researchers started searching for conditions that would allow substitution .

- Results or Outcomes : The researchers found that the benzyl ester was the most effective in terms of preventing dialkylation of the amino group of Boc–ethylenediamine (Boc–EDA) and it was also higher yielding .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-5-10-6-7-11-8(12)13-9(2,3)4;/h10H,5-7H2,1-4H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZIICLGNPRBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-eda-ET hcl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Bromophenyl)methyl]-4-methoxybutanoic acid](/img/structure/B1524549.png)

![[5-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanol](/img/structure/B1524553.png)

![N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide](/img/structure/B1524555.png)